molecular formula C20H26N2O5 B14155599 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline CAS No. 158890-04-1

1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline

Cat. No.: B14155599
CAS No.: 158890-04-1
M. Wt: 374.4 g/mol
InChI Key: QHNDFNINZNWXRI-HOTGVXAUSA-N
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Description

1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline typically involves the protection of the amine group with the Boc group. This can be achieved through various methods:

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve the use of flow microreactor systems. These systems allow for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds in a more efficient, versatile, and sustainable manner compared to batch processes .

Scientific Research Applications

1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline has several scientific research applications:

Mechanism of Action

The mechanism by which 1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline exerts its effects involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(3S)-2-(tert-butoxycarbonyl)-1,2,3,4-tetrahydroisoquinolin-3-yl]carbonyl}-L-proline is unique due to its specific structure, which combines the Boc-protected tetrahydroisoquinoline with L-proline. This unique combination allows for specific applications in organic synthesis and pharmaceutical development .

Properties

CAS No.

158890-04-1

Molecular Formula

C20H26N2O5

Molecular Weight

374.4 g/mol

IUPAC Name

(2S)-1-[(3S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-3-carbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C20H26N2O5/c1-20(2,3)27-19(26)22-12-14-8-5-4-7-13(14)11-16(22)17(23)21-10-6-9-15(21)18(24)25/h4-5,7-8,15-16H,6,9-12H2,1-3H3,(H,24,25)/t15-,16-/m0/s1

InChI Key

QHNDFNINZNWXRI-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)N3CCC[C@H]3C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)N3CCCC3C(=O)O

solubility

49.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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